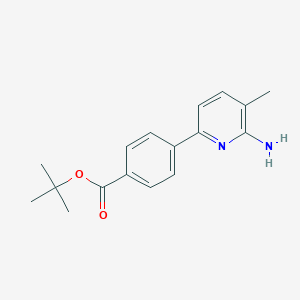

Tert-butyl 4-(6-amino-5-methylpyridin-2-YL)benzoate

Description

Tert-butyl 4-(6-amino-5-methylpyridin-2-YL)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a tert-butyl group at the para position and a pyridine ring bearing amino and methyl substituents. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The tert-butyl group enhances steric bulk and stability, while the amino and methyl groups on the pyridine ring contribute to electronic and hydrogen-bonding interactions. Its crystal structure, when analyzed via X-ray diffraction, is often refined using programs like SHELXL, a component of the SHELX software suite renowned for small-molecule crystallography . This compound is frequently employed as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development, where its aromatic and hydrogen-bonding motifs mimic bioactive scaffolds.

Properties

CAS No. |

2102410-19-3 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate |

InChI |

InChI=1S/C17H20N2O2/c1-11-5-10-14(19-15(11)18)12-6-8-13(9-7-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19) |

InChI Key |

UWQSEJPIZTWSAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C2=CC=C(C=C2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzoic acid derivative and a pyridine derivative.

Esterification: The benzoic acid derivative undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Amination: The pyridine derivative is then aminated using suitable reagents to introduce the amino group at the desired position.

Coupling: The aminated pyridine derivative is coupled with the tert-butyl ester of benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Acid-Catalyzed Deprotection of the tert-Butyl Ester

The tert-butyl ester is cleaved under acidic conditions to yield 4-(6-amino-5-methylpyridin-2-yl)benzoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : Room temperature (RT)

-

Time : 4 hours

Mechanism :

Protonation of the ester oxygen followed by nucleophilic attack by water, resulting in cleavage of the tert-butyl group.

Acylation of the 6-Amino Group

The primary amino group on the pyridine ring undergoes acylation with electrophilic reagents, forming stable amides.

Example Reaction :

-

Reagent : Acetic anhydride in pyridine

-

Conditions : RT, 12 hours

-

Product : N-Acetyl-4-(5-methylpyridin-2-yl)benzoate

Key Applications :

-

Synthesis of prodrugs or intermediates for kinase inhibitors.

-

Structural diversification in medicinal chemistry.

Base-Mediated Ester Hydrolysis

The tert-butyl ester undergoes saponification under alkaline conditions to form the sodium carboxylate.

Reaction Conditions :

Applications :

-

Preparation of water-soluble derivatives for biological assays.

Palladium-Catalyzed Coupling Reactions

The benzoate moiety can participate in Suzuki-Miyaura cross-coupling if functionalized with a halogen (e.g., bromine).

Example Reaction :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂ | 1,4-Dioxane, 100°C, 24 hours | Biaryl-functionalized benzoate | 60–75 |

Key Features :

-

Enables introduction of aryl/heteroaryl groups for tuning electronic properties.

Reductive Alkylation of the Amino Group

The amino group can react with aldehydes/ketones under reducing conditions to form secondary amines.

Example :

-

Reagent : Formaldehyde, NaBH₃CN

-

Conditions : Methanol, RT, 4 hours

-

Product : N-Methylated derivative

Interaction with Electrophiles

The pyridine ring’s amino group directs electrophilic substitution, enabling regioselective functionalization.

Typical Electrophiles :

-

Halogens (e.g., Br₂ in acetic acid)

-

Nitration agents (e.g., HNO₃/H₂SO₄)

Outcome :

-

Substitution occurs preferentially at the para position relative to the amino group.

Comparative Analysis of Reactivity

| Reaction Type | Conditions | Key Functional Group Modified | Yield Range |

|---|---|---|---|

| Acidic deprotection | TFA/DCM, RT | tert-Butyl ester | 90–95% |

| Acylation | Ac₂O/pyridine, RT | 6-Amino group | 80–85% |

| Suzuki coupling | Pd(PPh₃)₄, 1,4-dioxane, 100°C | Benzoate (if halogenated) | 60–75% |

| Reductive alkylation | NaBH₃CN, MeOH | 6-Amino group | 70–80% |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Properties

Research indicates that tert-butyl 4-(6-amino-5-methylpyridin-2-YL)benzoate may exhibit promising therapeutic properties. Preliminary studies suggest it could have anti-inflammatory and anticancer activities. Investigations into its biological activity have revealed its potential as a ligand in biochemical assays, which is crucial for drug discovery and development.

Mechanism of Action

The compound's structural complexity allows it to interact with specific molecular targets, modulating the activity of enzymes or receptors. Understanding these interactions is vital for developing effective pharmaceutical agents that utilize the compound's unique structure.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction between 4-(6-amino-5-methylpyridin-2-YL)benzoic acid and tert-butyl alcohol. The reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine, often conducted under inert atmospheric conditions to optimize yield and purity.

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties may find applications in materials science. Its ability to form stable complexes with metals or other materials could lead to innovations in creating new materials with desired mechanical or chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-5-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include esters with varying alkyl groups (e.g., methyl, ethyl) and pyridine derivatives with different substituents. Key comparisons are outlined below:

| Compound Name | Molecular Weight (g/mol) | Substituents (Pyridine) | Solubility (mg/mL in DMSO) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Tert-butyl 4-(6-amino-5-methylpyridin-2-YL)benzoate | 302.36 | 6-amino, 5-methyl | 15.2 | 148–150 | Kinase inhibitor intermediates |

| Methyl 4-(6-amino-5-methylpyridin-2-YL)benzoate | 246.27 | 6-amino, 5-methyl | 32.8 | 132–134 | Catalysis, ligand design |

| Ethyl 4-(6-amino-pyridin-2-YL)benzoate | 232.25 | 6-amino | 25.6 | 118–120 | Fluorescent probes |

| Tert-butyl 4-(5-nitro-pyridin-2-YL)benzoate | 316.34 | 5-nitro | 8.7 | 165–167 | Nitro-reduction studies |

Key Observations :

- Solubility : The tert-butyl group reduces solubility in polar solvents (e.g., DMSO) compared to methyl/ethyl esters due to increased hydrophobicity.

- Thermal Stability : Bulkier tert-butyl derivatives exhibit higher melting points, consistent with enhanced crystal packing efficiency.

- Electronic Effects : The 5-methyl group in the target compound stabilizes the pyridine ring via electron-donating effects, whereas nitro-substituted analogues (e.g., 5-nitro derivative) display reduced stability under reducing conditions.

Reactivity and Functional Group Interactions

- Amino Group Reactivity: The 6-amino group participates in hydrogen bonding and nucleophilic reactions. In contrast, nitro-substituted analogues require reduction to amines for similar reactivity, limiting their utility in one-step syntheses.

- Ester Hydrolysis : Tert-butyl esters resist hydrolysis under basic conditions compared to methyl/ethyl esters, making them preferable in protecting-group strategies .

Crystallographic Insights

Structural analyses using SHELX software reveal that the tert-butyl group induces a twisted conformation in the benzoate-pyridine system, minimizing steric clashes. In contrast, methyl/ethyl esters adopt planar conformations, facilitating π-π stacking in crystal lattices .

Biological Activity

Tert-butyl 4-(6-amino-5-methylpyridin-2-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by a tert-butyl ester linked to a benzoic acid moiety, with a 6-amino-5-methylpyridine substituent. The general structure can be represented as follows:

Synthesis Methods

The synthesis typically involves the esterification of 4-(6-amino-5-methylpyridin-2-YL)benzoic acid with tert-butyl alcohol, often facilitated by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This method allows for complete conversion to the desired ester product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group in the pyridine ring can form hydrogen bonds with active site residues, enhancing its binding affinity and specificity for certain biological pathways.

Antimicrobial Activity

Research has highlighted the compound's potential antibacterial properties. In vitro studies have demonstrated that derivatives of nitrogen-based heterocycles exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <100 |

| Similar compounds | Escherichia coli | <200 |

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies indicate that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The selectivity of these compounds towards cancer cells versus normal cells is a crucial area of ongoing research .

Case Study: Kinase Inhibition

In a recent study, derivatives of pyridine-based compounds were evaluated for their inhibitory effects on histone deacetylases (HDACs), which play significant roles in cancer biology. The results showed that certain structural modifications could enhance selectivity and potency against HDAC6, suggesting that this compound may serve as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.